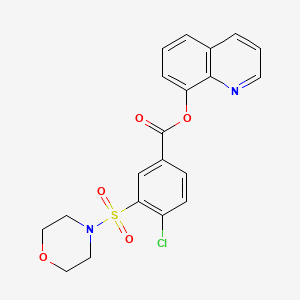

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate

Description

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a synthetic cannabinoid receptor agonist (SCRA) derivative characterized by a quinolin-8-yl ester group linked to a benzoate core substituted at the 3-position with a morpholinosulfonyl group and at the 4-position with a chlorine atom. This compound belongs to a broader class of SCRAs designed to mimic the effects of natural cannabinoids but with enhanced potency or metabolic stability. Its structural features, particularly the morpholinosulfonyl group, are critical for receptor binding and pharmacokinetic properties .

Properties

IUPAC Name |

quinolin-8-yl 4-chloro-3-morpholin-4-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S/c21-16-7-6-15(13-18(16)29(25,26)23-9-11-27-12-10-23)20(24)28-17-5-1-3-14-4-2-8-22-19(14)17/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZSKKMXYFGCEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The chloro-substituted benzene ring can be introduced through a halogenation reaction, while the morpholinosulfonyl group is added via a sulfonylation reaction using morpholine and a sulfonyl chloride .

Industrial Production Methods

Industrial production of Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with acetic acid can be used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety yields quinoline N-oxide, while reduction of a nitro group yields an amine .

Scientific Research Applications

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The morpholinosulfonyl group can enhance the compound’s binding affinity to proteins, leading to inhibition of enzymatic activity . The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

| Compound Name | Substituents (Position) | Molecular Weight | Metabolic Stability | Synthetic Accessibility |

|---|---|---|---|---|

| Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate | 3-morpholinosulfonyl, 4-Cl | ~480 g/mol* | High | Moderate |

| QMPSB | 3-piperidine-sulfonyl, 4-Me | ~460 g/mol* | Moderate | High |

| QMMSB | 3-morpholinosulfonyl, 4-Me | ~465 g/mol* | High | Moderate |

| Quinolin-8-yl 3,4-dichlorobenzoate | 3-Cl, 4-Cl | ~320 g/mol | Low | High |

| Pentafluorophenyl 2-(morpholinosulfonyl)benzoate | 2-morpholinosulfonyl, pentafluorophenyl | 437.33 g/mol | N/A | High |

*Estimated based on structural analogs.

Biological Activity

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate features a quinoline core substituted with a chloro group and a morpholinosulfonyl moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, compounds with similar structures have been noted for their inhibitory effects on protein kinases, particularly PDK1 (3-phosphoinositide-dependent kinase 1), which plays a crucial role in cell proliferation and survival pathways .

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies indicate that quinoline derivatives can act as antiproliferative agents against various cancer cell lines. For example, related compounds have shown efficacy in inhibiting tumor growth by targeting multiple signaling pathways involved in cell cycle regulation .

- Antimicrobial Properties : Some quinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. This includes potential applications in treating infections caused by resistant strains .

- Anti-inflammatory Effects : The morpholino group may enhance the compound's ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .

Case Studies and Research Findings

- Antiproliferative Activity : In a study examining novel pyrimido[5,4-c]quinolines, it was found that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in cell growth signaling pathways .

- Inhibition of PDK1 : Research on quinazoline derivatives has shown that similar compounds effectively inhibit PDK1, leading to reduced cell proliferation in various cancer models. This suggests that Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate may share this mechanism, warranting further investigation .

- Neuroprotective Effects : Related studies have indicated that quinoline-based compounds can reduce neurotoxic effects in models of spinal cord injury by modulating the levels of neurotoxins such as quinolinic acid, thereby preserving neuronal integrity and function .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.